molecular formula C21H16ClN3O4S B2875144 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 687580-87-6

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2875144
CAS No.: 687580-87-6
M. Wt: 441.89
InChI Key: OVKVGZCBQNCSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a thieno[2,3-d]pyrimidine-2,4-dione core. This core is substituted at position 3 with a 4-chlorophenyl group, at positions 5 and 6 with methyl groups, and at position 1 with a 4-nitrobenzyl moiety.

Synthesis of such derivatives typically involves multi-step protocols, including cyclocondensation of substituted oxazine-diones with aromatic aldehydes and amines under alkaline conditions, yielding target compounds in moderate to high yields (46%–86%) . Characterization relies on NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemical integrity .

Properties

CAS No.

687580-87-6

Molecular Formula

C21H16ClN3O4S

Molecular Weight

441.89

IUPAC Name

3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16ClN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-9-5-15(22)6-10-16)21(27)23(20)11-14-3-7-17(8-4-14)25(28)29/h3-10H,11H2,1-2H3

InChI Key

OVKVGZCBQNCSBZ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

  • 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione This compound exhibits potent antimicrobial activity against Staphylococcus aureus (MIC = 2 µg/mL), surpassing reference drugs Metronidazole and Streptomycin. It also shows moderate activity against Pseudomonas aeruginosa and Candida albicans. However, alkylation at position 1 (e.g., with benzyl chlorides) reduces efficacy. For example, the 4-methylbenzyl-substituted derivative retains activity (MIC = 4 µg/mL against S. aureus), but chloroacetamide derivatives show further diminished potency .
  • However, steric bulk from the nitro group could hinder membrane penetration, offsetting gains in potency .

Anticancer Activity

  • Target Compound
    The 4-nitrobenzyl group likely increases molecular weight (~480–500 g/mol) and logP (>6), which may enhance lipophilicity but reduce aqueous solubility (logSw ≈ -6) . Such properties could limit bioavailability in vivo despite in vitro potency.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP logSw Polar Surface Area (Ų)
Target Compound* C₂₃H₁₈ClN₃O₄S ~480 ~6.2† ~-6.0† ~90
5-Methyl-6-(2-methylthiazol)-3-phenyl analog C₁₈H₁₄N₄O₂S₂ 390.45 3.8 -4.5 85.3
3-(4-Chlorophenyl)-6,6-dimethyl-pyrano analog C₂₅H₂₃ClN₂O₃S 466.99 5.59 -6.05 83.7
1-[(4-Methylbenzyl)]-3-ethyl-5,6-dimethyl analog C₁₉H₂₁N₃OS₂ 379.51 4.1 -5.2 78.4

*Estimated based on structural analogs. †Predicted using QSPR models.

Key observations:

  • The nitro group in the target compound increases logP by ~1.5 units compared to methyl or benzyl substituents, correlating with higher lipophilicity .
  • Reduced polar surface area (PSA) in nitro-substituted derivatives (~90 Ų vs. ~110 Ų in hydroxylated analogs) may improve blood-brain barrier penetration but worsen solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.